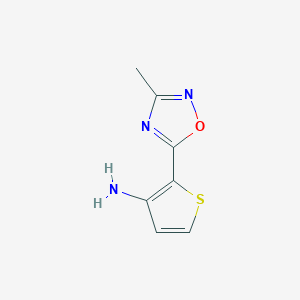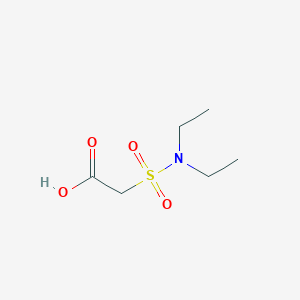![molecular formula C20H18N2O3 B1462313 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- CAS No. 188712-74-5](/img/structure/B1462313.png)
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-
Descripción general
Descripción
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-, also known as Nile Red, is an organic heterotetracyclic compound. It has a role as a fluorochrome and a histological dye . It is a popular histological stain for cellular membranes and lipid droplets due to its unrivaled fluorescent properties in lipophilic environments .
Synthesis Analysis
Synthesis approaches to a series of monosubstituted Nile Red derivatives (9-diethylbenzo [a]phenoxazin-5-ones) start from 1-naphthols or 1,3-naphthalenediols .Molecular Structure Analysis
The molecular formula of Nile Red is C20H18N2O3 . The InChI code is 1S/C20H18N2O3/c1-3-22 (4-2)12-5-8-16-18 (9-12)25-19-11-17 (24)14-7-6-13 (23)10-15 (14)20 (19)21-16/h5-11,23H,3-4H2,1-2H3 .Chemical Reactions Analysis
The solvatochromic responsiveness of these fluorophores is reported with focus on how the substituents affect the absorption and emission spectra, luminosity, fluorescence lifetimes, and two-photon absorptivity .Physical And Chemical Properties Analysis
The molecular weight of Nile Red is 334.37 g/mol . It has a role as a fluorochrome and a histological dye .Aplicaciones Científicas De Investigación
Synthesis and Fluorescence Properties :
- Novel derivatives of benzo[a]phenoxazin-5-one were synthesized, and their fluorescence properties were examined. This research is significant for understanding the electronic effects of substituents on fluorescence properties (Long et al., 1999).
Solid-State Fluorescence :
- Investigations into near-infrared solid-state fluorescent naphthooxazine dyes, including 9-(diethylamino)benzo[a]phenoxazin-5-one, revealed their potential for applications in materials science, particularly due to their unique solid-state fluorescence characteristics (Park et al., 2009).
Vacuum-Deposited Thin Films :
- The physicochemical properties of vacuum-deposited thin films of benzo[a]phenoxazine derivatives have been studied, highlighting their potential use in photolithography and materials science (Ignasheva et al., 1994).
Antiproliferative Activity :
- Research has shown that certain benzo[a]phenoxazine derivatives exhibit significant cytotoxic activity, suggesting potential applications in antitumor therapy (Chadar et al., 2015).
Organometallic Chromophores :
- Studies on organometallic chromophores, involving benzo[a]phenoxazin-5-one derivatives, indicate their potential in creating photoluminescent materials, which can be applied in photonics and material sciences (Aiello et al., 2002).
DNA Interaction Studies :
- Research involving fluorescent benzo[a]phenoxazinium chlorides shows that these compounds interact with DNA, suggesting potential applications in biological imaging and molecular biology (Alves et al., 2011).
Photostability and Photophysics :
- Investigations into the photostability and photophysical properties of benzo[a]phenoxazine derivatives indicate their suitability for applications in photonics materials (Raju et al., 2016).
Antiprotozoal Activities :
- Some benzo[a]phenoxazine derivatives have demonstrated potent antiprotozoal activities, suggesting their potential use in developing new antiparasitic drugs (Shi et al., 2011).
Mecanismo De Acción
Target of Action
It’s known that this compound, also known as nile red, is a fluorescent molecule whose excitation and emission maxima are dependent on the polarity of the solvent . It’s primarily used as a probe to determine lipid microenvironments .
Mode of Action
The interaction of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- with its targets is primarily through fluorescence. The compound exhibits good solvatochromism, meaning its color changes significantly with the polarity of the solvent . It usually exhibits an increase in fluorescence yield with decreasing solvent polarity accompanied by a blue shift in the peak emission .
Biochemical Pathways
It’s known that the compound has been extensively used to study biological membranes, proteins, micelles, and other complex mediums . Its fluorescence properties allow it to probe these mediums from a wide range of aspects, including local polarity effects, specific physical and chemical interactions, and morphological and topological constraints .
Pharmacokinetics
It’s known that the compound has a hydrophobic nature and shows low solubility and fluorescence quantum yield in water . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- action are primarily observed through changes in fluorescence. The compound’s fluorescence properties are strongly medium-dependent, allowing it to probe complex mediums and materials from a wide range of aspects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-. For instance, the compound’s fluorescence properties are strongly dependent on the polarity of the solvent . Additionally, the compound’s storage temperature is recommended to be between 28°C , indicating that temperature can influence its stability.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lipid droplets within cells, making it a useful fluorescent dye for detecting intracellular lipid droplets . The nature of these interactions is primarily based on its ability to bind to hydrophobic regions within biomolecules, which enhances its fluorescence properties.
Cellular Effects
The effects of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been used to stain lipid-rich areas in cells, thereby aiding in the visualization of cellular structures and processes . Additionally, its interaction with cellular components can lead to changes in cellular metabolism and gene expression, highlighting its importance in cellular studies.
Molecular Mechanism
At the molecular level, 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- exerts its effects through specific binding interactions with biomolecules. It binds to hydrophobic regions within proteins and lipids, which enhances its fluorescence. This binding can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . Furthermore, it can induce changes in gene expression by interacting with DNA or RNA, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
The effects of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its fluorescence properties can degrade over time when exposed to light and air . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies where it is used to stain and visualize cellular components.
Dosage Effects in Animal Models
In animal models, the effects of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- vary with different dosages. At lower doses, it is generally well-tolerated and can be used to visualize cellular structures without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- is involved in various metabolic pathways. It interacts with enzymes and cofactors that are involved in lipid metabolism, which can affect metabolic flux and metabolite levels within cells . Its role in these pathways underscores its importance in studies related to cellular metabolism and biochemical processes.
Transport and Distribution
Within cells and tissues, 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects . The compound’s ability to accumulate in lipid-rich areas makes it particularly useful for studies involving lipid metabolism and storage.
Subcellular Localization
The subcellular localization of 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy- is primarily within lipid droplets and other hydrophobic regions within cells . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific compartments or organelles. Its activity and function are closely tied to its localization, making it a valuable tool for studying subcellular structures and processes.
Propiedades
IUPAC Name |
9-(diethylamino)-1-hydroxybenzo[a]phenoxazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-22(4-2)12-8-9-14-17(10-12)25-18-11-16(24)13-6-5-7-15(23)19(13)20(18)21-14/h5-11,23H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZZCLWULBPEKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C(=CC(=O)C4=C3C(=CC=C4)O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1462231.png)
![3-Isopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1462232.png)
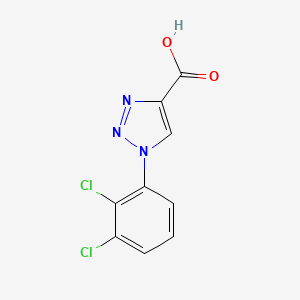
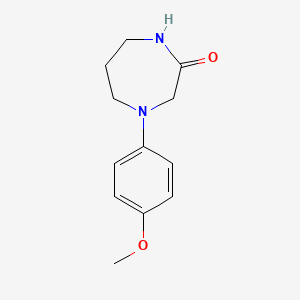

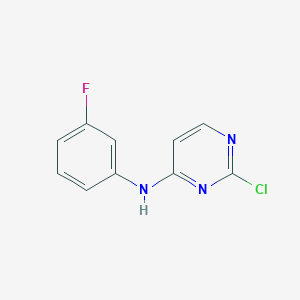
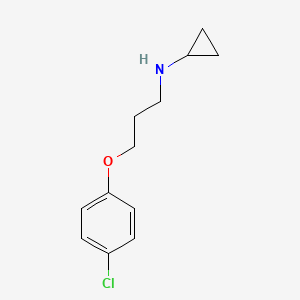
![2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one](/img/structure/B1462240.png)

![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462244.png)
